1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
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Overview
Description
The compound “1-N’-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including fluorine atoms, methoxy groups, and a thiazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reaction conditions. The process may start with the preparation of intermediate compounds, which are then combined through various chemical reactions such as coupling reactions, protection-deprotection strategies, and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors involved in disease processes.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets and pathways. It might interact with enzymes, receptors, or other proteins to exert its effects. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other molecules with fluorine atoms, methoxy groups, or thiazole rings. Examples could be:
- Fluorinated quinolines
- Methoxy-substituted aromatic compounds
- Thiazole-containing molecules
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with multiple biological targets. This makes it a valuable molecule for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C58H65F2N7O11S |
---|---|
Molecular Weight |
1106.2 g/mol |
IUPAC Name |
1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C58H65F2N7O11S/c1-35-51(79-34-63-35)37-10-8-36(9-11-37)32-62-53(70)45-29-41(68)33-67(45)54(71)52(57(2,3)4)66-50(69)19-27-76-24-6-23-75-25-7-26-77-49-31-44-42(30-48(49)74-5)46(18-22-61-44)78-47-17-16-40(28-43(47)60)65-56(73)58(20-21-58)55(72)64-39-14-12-38(59)13-15-39/h8-18,22,28,30-31,34,41,45,52,68H,6-7,19-21,23-27,29,32-33H2,1-5H3,(H,62,70)(H,64,72)(H,65,73)(H,66,69)/t41-,45+,52-/m1/s1 |
InChI Key |
SCUZPTNDZHEHLB-ZWUDBOSPSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCCOCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCOCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O |
Origin of Product |
United States |
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